
4-(((6-(1H-imidazol-1-il)piridazin-3-il)tio)metil)-2-feniltiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound is part of a broader class of compounds known for their varied biological activities and potential in pharmaceutical applications. Its structure suggests it could be related to pyridazine and imidazole derivatives, which are recognized for their antimicrobial properties and potential in developing cardioactive agents (El-Mariah, Hosny, & Deeb, 2006).
Synthesis Analysis
The synthesis of similar complex molecules often involves multiple steps, including cyclodehydration, methylation, and reactions with carbon disulfide and hydrazine hydrate to obtain derivatives with potential biological activities. These processes demonstrate the compound's intricate synthetic pathway, highlighting the chemical versatility and reactivity of its structural framework (El-Mariah, Hosny, & Deeb, 2006).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or computational modeling to determine the spatial arrangement of atoms within a compound. For compounds within this chemical family, studies may focus on bond lengths, angles, and conformational stability, providing insight into the compound's reactivity and interaction potential (Aksoy, Cukurovalı, Guven, Yilmaz, & Sarı, 2003).
Chemical Reactions and Properties
Compounds like 4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole undergo various chemical reactions, including cyclization and nucleophilic addition, to form new derivatives with enhanced biological activities. Such reactions underscore the compound's chemical flexibility and potential for generating novel therapeutic agents (Güzeldemirci & Küçükbasmacı, 2010).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior under different conditions. These properties are influenced by the molecular structure and are essential for determining the compound's applicability in various solvents and formulations (Goh, Fun, Nithinchandra, & Kalluraya, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and stability under various conditions, are critical for assessing the compound's utility in synthetic chemistry and pharmaceutical development. Studies in this area explore the compound's potential interactions and transformations, providing a basis for its application in drug synthesis and other areas (Bakulev, Berseneva, Belskaia, Morzherin, Zaitsev, Dehaen, Luyten, & Toppet, 2003).
Aplicaciones Científicas De Investigación
- Derivados de 1,3-diazol, como nuestro compuesto, han demostrado efectos antibacterianos y antimiobacterianos . Los investigadores han evaluado su potencial contra cepas de Mycobacterium tuberculosis, destacando su relevancia en la lucha contra las enfermedades infecciosas.
Actividad Antibacteriana y Antimiobacteriana
Mecanismo De Acción
Target of Action
The compound, also known as “3-(1H-imidazol-1-yl)-6-{[(2-phenyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyridazine”, is a heterocyclic compound that contains an imidazole ring . Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
For instance, some imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
It’s known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(6-imidazol-1-ylpyridazin-3-yl)sulfanylmethyl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S2/c1-2-4-13(5-3-1)17-19-14(11-24-17)10-23-16-7-6-15(20-21-16)22-9-8-18-12-22/h1-9,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAGPCPAENXANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

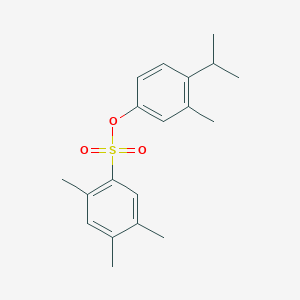
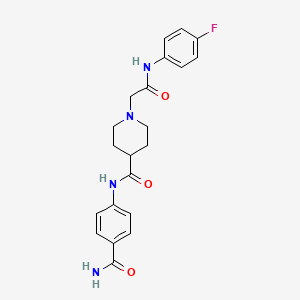
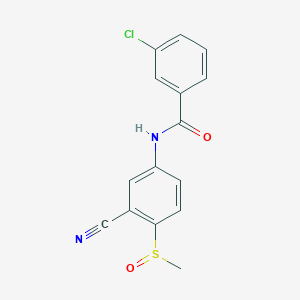
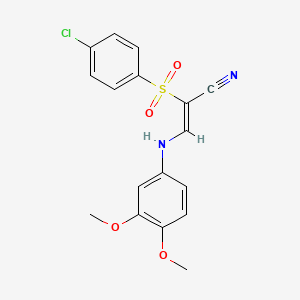
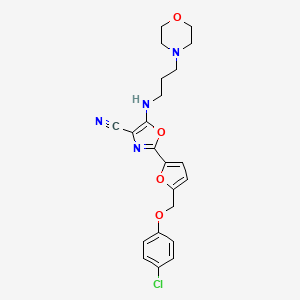
![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)
![5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2490539.png)
![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2490542.png)
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/no-structure.png)
![7-oxo-5-propyl-N-(3-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2490544.png)
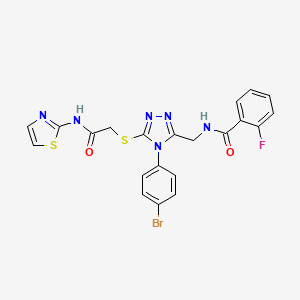
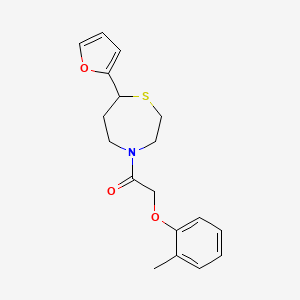
![2-[10-(2,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B2490549.png)